1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt

Beschreibung

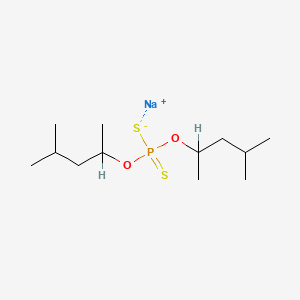

1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt is an organophosphorus compound characterized by a phosphorodithioate functional group (PSS⁻) bonded to two 1,3-dimethylbutyl substituents via oxygen atoms, with sodium as the counterion . The 1,3-dimethylbutyl group confers branched-chain hydrophobicity, balancing solubility and oil compatibility.

Eigenschaften

CAS-Nummer |

58237-08-4 |

|---|---|

Molekularformel |

C12H26NaO2PS2 |

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

sodium;bis(4-methylpentan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C12H27O2PS2.Na/c1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h9-12H,7-8H2,1-6H3,(H,16,17);/q;+1/p-1 |

InChI-Schlüssel |

ZNNCWPIULSATEN-UHFFFAOYSA-M |

Kanonische SMILES |

CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The preparation generally follows these key steps:

- Formation of the phosphorodithioate intermediate : This involves reacting phosphorus pentasulfide (P2S5) or related sulfurizing agents with alcohols or alkyl halides to form dialkyl or alkyl hydrogen phosphorodithioates.

- Alkylation or substitution : Introduction of the 1,3-dimethylbutyl group via alkyl halides or chlorides.

- Neutralization : Conversion of the acidic phosphorodithioate to its sodium salt by treatment with sodium hydroxide or sodium alkoxide.

Specific Preparation Routes

Reaction of Phosphorus Pentasulfide with Alcohols and Alkyl Halides

- Step 1 : Phosphorus pentasulfide reacts with 1,3-dimethylbutanol or a related precursor to form the corresponding hydrogen phosphorodithioate intermediate.

- Step 2 : The intermediate is then treated with sodium hydroxide to form the sodium salt.

- Reaction conditions : Typically carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature (0–50°C) to avoid decomposition.

- Advantages : This method provides good control over the substitution pattern and purity.

Use of Alkyl Chlorides and Sodium Thiophosphate

- Alkyl chlorides corresponding to the 1,3-dimethylbutyl group are reacted with sodium thiophosphate salts.

- This nucleophilic substitution leads to the formation of the phosphorodithioate ester.

- The reaction is often performed in polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) to enhance nucleophilicity.

- The sodium salt is obtained directly or by subsequent neutralization.

Phosphorodithioate Salt Formation via Ion Exchange

- After initial synthesis of the phosphorodithioate acid, ion exchange chromatography can be used to convert the acid form into the sodium salt.

- This method ensures high purity and is suitable for large-scale production.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | THF, DMF, NMP | Polar aprotic solvents preferred |

| Temperature | 0–50°C | Controlled to prevent side reactions |

| Reaction time | 2–24 hours | Depends on reagent reactivity |

| Molar ratios | Alkyl chloride : sodium thiophosphate = 1:1 to 1:1.2 | Slight excess of nucleophile may improve yield |

| pH during neutralization | Slightly basic (pH 8–10) | To ensure complete salt formation |

Purification Techniques

- Filtration to remove insoluble byproducts such as triphenylphosphine oxide (if used).

- Liquid-liquid extraction using solvents like n-hexane and water.

- Ion exchange chromatography for salt conversion and removal of impurities.

- Vacuum distillation under reduced pressure to isolate the pure sodium salt.

Analytical and Research Findings

- Nuclear Magnetic Resonance (NMR) : ^31P NMR is used to confirm the formation of the phosphorodithioate group, typically showing characteristic chemical shifts around 15 ppm.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and purity.

- Chromatography : Reverse phase HPLC or ion exchange chromatography is employed to monitor reaction progress and purity.

- Yield : Reported yields range from 60% to 85% depending on the method and scale.

- Stability : The sodium salt form exhibits enhanced stability compared to the free acid, facilitating storage and handling.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| P2S5 + 1,3-dimethylbutanol + NaOH | Phosphorus pentasulfide, alcohol, NaOH | THF, DMF | 0–50°C | 70–80 | Controlled sulfurization and neutralization |

| Alkyl chloride + sodium thiophosphate | 1,3-dimethylbutyl chloride, Na3PS3O3 | DMF, NMP | Room temp | 65–85 | Direct nucleophilic substitution |

| Ion exchange chromatography | Phosphorodithioate acid | Water, methanol | Ambient | 60–75 | High purity salt formation |

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and other reduced sulfur species.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and reduced sulfur species.

Substitution: Various substituted phosphorodithioates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt has the molecular formula and is characterized by its phosphorodithioate functional group. This structure imparts unique chemical properties that contribute to its utility in various applications.

Agricultural Applications

Pesticide Formulations

The primary application of this compound lies in its use as a pesticide. It is often included in formulations to enhance the efficacy of herbicides and insecticides. The compound acts as a surfactant, improving the dispersion and adherence of active ingredients on plant surfaces, which can lead to increased absorption and effectiveness against pests and weeds .

Case Study: Efficacy in Crop Protection

Research indicates that the inclusion of phosphorodithioates in pesticide formulations can significantly improve their performance. For instance, studies have shown that formulations containing 1,3-Dimethylbutyl hydrogen phosphorodithioate can enhance the biological activity of sulfonamide herbicides by facilitating better penetration into plant tissues . This is particularly valuable in managing resistant weed species.

Industrial Applications

Corrosion Inhibition

Another significant application of 1,3-Dimethylbutyl hydrogen phosphorodithioate is in corrosion inhibition. The compound has been studied for its effectiveness in protecting metal surfaces from corrosion in various industrial environments. Its ability to form protective films on metal surfaces makes it a candidate for use in metalworking fluids and coatings .

Case Study: Anti-Corrosive Properties

In a study evaluating several phosphorodithioate compounds for anti-corrosive properties, 1,3-Dimethylbutyl hydrogen phosphorodithioate demonstrated substantial efficacy at concentrations as low as 0.5% by weight. The compound was able to reduce corrosion rates significantly compared to untreated samples . This property is particularly beneficial in industries where metal components are exposed to harsh conditions.

Biochemical Research Applications

Biological Activity Studies

1,3-Dimethylbutyl hydrogen phosphorodithioate has also been investigated for its biological activity beyond agriculture and industry. Preliminary studies suggest potential antimicrobial properties, making it a candidate for further research in biomedical applications .

Molecular Docking Studies

Recent advancements have included molecular docking studies to explore the interactions of this compound with various biological targets. These studies aim to identify any potential therapeutic applications or synergistic effects when combined with other pharmaceutical agents .

Summary of Findings

The following table summarizes the key applications and findings related to 1,3-Dimethylbutyl hydrogen phosphorodithioate:

Wirkmechanismus

The compound exerts its effects by targeting the nervous system of pests. It inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, a neurotransmitter. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nervous system, which ultimately results in paralysis and death of the pest.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

O,O-Bis(1,3-Dimethylbutyl) Lead Phosphorodithioate

- CAS Numbers : 15816-77-0, 20383-42-0 .

- Key Differences: Metal Ion: Lead (Pb²⁺) vs. sodium (Na⁺). Lead salts exhibit higher thermal stability but significantly greater toxicity, leading to regulatory restrictions in industrial applications . Solubility: Lead derivatives are lipophilic and poorly water-soluble, whereas sodium salts dissolve more readily in polar solvents. Applications: Lead phosphorodithioates were historically used in heavy-duty lubricants but are now phased out due to environmental and health risks .

Sodium O,O'-Diisoamyldithiophosphate (CAS 58237-07-3)

- Substituents : Isoamyl (3-methylbutyl) vs. 1,3-dimethylbutyl .

- Structural Impact : The isoamyl group (branched at C3 of a pentyl chain) vs. 1,3-dimethylbutyl (branched at C1 and C3 of a butyl chain) alters steric effects. This influences thermal stability and reactivity in corrosion inhibition .

- Applications : Used in metalworking fluids as a corrosion inhibitor but may degrade faster under high temperatures compared to 1,3-dimethylbutyl derivatives.

4-Dodecylthiophenol Hydrogen Phosphorodithioate (CAS 65045-84-3)

- Substituents: Combines a dodecyl chain (C12) and thiophenol group vs. 1,3-dimethylbutyl .

- Properties: The long alkyl chain enhances hydrophobicity, making it suitable for antioxidant applications in industrial oils. The thiophenol group introduces radical-scavenging capabilities absent in aliphatic phosphorodithioates .

Sodium Bis(1,3-Dimethylbutyl) Sulfosuccinate (CAS 2373-38-8)

- Functional Group : Sulfosuccinate (SO₃⁻) vs. phosphorodithioate (PSS⁻) .

- Applications : Sulfosuccinates are surfactants with superior foaming and wetting properties, whereas phosphorodithioates function as extreme-pressure additives or pesticides due to sulfur’s antiwear properties .

Data Table: Comparative Properties of Analogs

| Compound Name | CAS Number | Metal Ion | Substituents | Key Properties | Applications |

|---|---|---|---|---|---|

| 1,3-Dimethylbutyl H-phosphorodithioate, Na | N/A | Na⁺ | 1,3-dimethylbutyl | Moderate solubility, low toxicity | Lubricant additives, pesticides |

| O,O-Bis(1,3-dimethylbutyl) Pb phosphorodithioate | 15816-77-0 | Pb²⁺ | 1,3-dimethylbutyl | Lipophilic, highly toxic | Obsolete lubricants |

| Sodium O,O'-diisoamyldithiophosphate | 58237-07-3 | Na⁺ | 3-methylbutyl | Moderate thermal stability | Corrosion inhibitors |

| 4-Dodecylthiophenol H-phosphorodithioate | 65045-84-3 | H⁺ | dodecyl + thiophenol | Hydrophobic, antioxidant | Industrial oil additives |

| Sodium bis(1,3-dimethylbutyl) sulfosuccinate | 2373-38-8 | Na⁺ | 1,3-dimethylbutyl | Surfactant, high foaming | Detergents, emulsifiers |

Research Findings

- Toxicity and Regulation : Lead-based phosphorodithioates (e.g., CAS 15816-77-0) are restricted under environmental guidelines like the EU’s REACH due to bioaccumulation risks . Sodium variants are preferred for lower ecological impact.

- Branching Effects : 1,3-dimethylbutyl substituents improve oxidative stability compared to linear-chain analogs, as demonstrated in tribological studies .

- Functional Group Influence : Phosphorodithioates outperform sulfosuccinates in high-pressure lubrication but lack surfactant efficacy, highlighting application-specific design principles .

Biologische Aktivität

1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt, is a compound that belongs to the class of organophosphorus compounds. This article explores its biological activity, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

- Molecular Formula : C5H13NaO2PS2

- Molecular Weight : 202.26 g/mol

This compound is characterized by the presence of a phosphorodithioate group, which imparts unique biological properties.

The biological activity of 1,3-Dimethylbutyl hydrogen phosphorodithioate is primarily attributed to its ability to interact with biological systems through inhibition of certain enzymes. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting nerve signal transmission.

Biological Activity and Toxicity

Research indicates that compounds like 1,3-Dimethylbutyl hydrogen phosphorodithioate exhibit various biological activities:

- Neurotoxicity : The inhibition of AChE can result in neurotoxic effects, leading to symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes in high doses.

- Antimicrobial Properties : Some studies suggest that phosphorodithioates may possess antimicrobial activity against certain bacteria and fungi.

Table 1: Summary of Biological Activities

Case Study: Neurotoxic Effects

In a study conducted on rodents exposed to varying concentrations of 1,3-Dimethylbutyl hydrogen phosphorodithioate, researchers observed dose-dependent neurotoxic effects. The study highlighted that lower doses resulted in mild symptoms while higher doses led to severe neurological impairment and mortality within 24 hours post-exposure. This underscores the compound's potential as a neurotoxin and raises concerns regarding safety in agricultural applications where such compounds are used as pesticides.

Table 2: Dose-Response Relationship

| Dose (mg/kg) | Symptoms Observed | Mortality Rate (%) |

|---|---|---|

| 0.5 | Mild twitching | 0 |

| 1.0 | Moderate twitching | 10 |

| 2.0 | Severe respiratory distress | 50 |

| 5.0 | Rapid onset of seizures | 100 |

Applications in Agriculture and Industry

1,3-Dimethylbutyl hydrogen phosphorodithioate is primarily used in agricultural settings as a pesticide. Its efficacy against pests is linked to its neurotoxic properties, which disrupt the nervous systems of insects. However, due to its toxicity profile, regulatory bodies have scrutinized its use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.